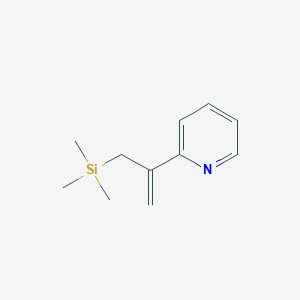

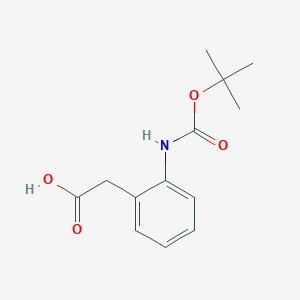

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Vue d'ensemble

Description

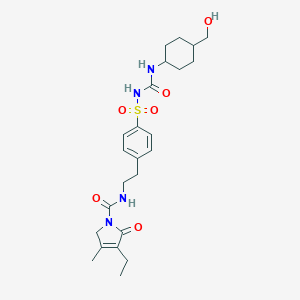

This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation. Another method involves hydrogenation of (2-nitrophenyl)acetic acid in the presence of 3% palladium-on-carbon black .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone in the presence of sodium hydroxide. The tert-butoxycarbonyl protecting group is then removed using hydrochloric acid.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 and is usually 97% pure . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its water solubility is 0.838 mg/ml .Applications De Recherche Scientifique

Chemical Chaperones and Metabolic Regulation

Chemical chaperones like Boc-AA derivatives have been shown to alleviate endoplasmic reticulum (ER) stress in cells and whole organisms. This property is particularly relevant in the context of obesity, insulin resistance, and type 2 diabetes. For instance, compounds similar to Boc-AA have been used to normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action across various tissues, demonstrating their potential as antidiabetic modalities (Özcan et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Boc-AA derivatives have been explored as inhibitors for specific enzymes, showing significant promise in the treatment of conditions like glaucoma. For example, sulfonamide derivatives incorporating Boc-AA moieties have been synthesized and shown to effectively inhibit carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds have demonstrated strong and long-lasting intraocular pressure-lowering effects in animal models, highlighting their potential as topical antiglaucoma agents (Supuran et al., 2000).

Anticonvulsant and Neuropathic Pain Protection

Research into primary amino acid derivatives, including those related to Boc-AA, has identified compounds with potent anticonvulsant and neuropathic pain protection activities. These studies have advanced our understanding of functionalized amino acids (FAAs) and their derivatives, offering new insights into their mechanisms of action and potential therapeutic applications (King et al., 2011).

Anti-inflammatory and Analgesic Effects

Compounds structurally related to Boc-AA have been investigated for their anti-inflammatory and analgesic properties. For instance, vanillic acid, an oxidized form of vanillin and structurally similar to Boc-AA, has been found to inhibit inflammatory pain by suppressing neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice models. This research underscores the potential of Boc-AA derivatives in developing new anti-inflammatory and analgesic drugs (Calixto-Campos et al., 2015).

Safety And Hazards

Orientations Futures

While specific future directions for this compound are not explicitly mentioned in the search results, it is noted that it is a useful research compound and is used in the development of PROTACs for targeted protein degradation . This suggests potential applications in the field of drug discovery and development.

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUSGMMMFSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591494 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |

CAS RN |

135807-51-1 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)